Mass Shift Enables Baseline Resolution in LC-MS/MS Quantification
The incorporation of three deuterium atoms at the 4-methyl position generates a +3 Da mass difference relative to the non-deuterated parent compound (CAS 169058-26-8) [1]. This isotopic shift ensures that the [M+H]+ ion of the target analyte and the internal standard are resolved by at least 3 m/z units, eliminating signal cross-talk and enabling independent integration of analyte and internal standard chromatographic peaks [2].
| Evidence Dimension | Mass-to-charge ratio (m/z) shift in ESI-MS |
|---|---|
| Target Compound Data | Δm/z = +3.0 Da (three deuterium substitutions) |
| Comparator Or Baseline | Non-deuterated parent compound (CAS 169058-26-8): Δm/z = 0 Da |
| Quantified Difference | +3.0 Da mass shift |
| Conditions | Electrospray ionization mass spectrometry (ESI-MS); positive ion mode |
Why This Matters
This mass shift is the primary technical requirement for using a stable isotope-labeled internal standard in quantitative LC-MS/MS, directly impacting assay accuracy, precision, and lower limit of quantification (LLOQ).
- [1] Veeprho. (4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone-D3. Product Datasheet. CAS 1330176-89-0. View Source
- [2] Ciccimaro, E.; Blair, I. A. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis 2010, 2, 311-341. View Source
